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Bis(4-methylbenzoyl)peroxide

Radical initiator kinetics Half-life comparison Polymerization rate

Bis(4-methylbenzoyl)peroxide (CAS 895-85-2), also known as di(4-methylbenzoyl) peroxide, PMBP, or di-p-toluoyl peroxide, is a symmetrical diacyl peroxide of the benzoyl peroxide class with molecular formula C₁₆H₁₄O₄ and molecular weight 270.28 g/mol. The compound features para-methyl substitution on both phenyl rings, which introduces an electron-donating inductive effect that alters the lability of the peroxide bond relative to unsubstituted benzoyl peroxide.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 895-85-2
Cat. No. B1593398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylbenzoyl)peroxide
CAS895-85-2
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)15(17)19-20-16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyAGKBXKFWMQLFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methylbenzoyl)peroxide CAS 895-85-2: Technical Procurement Guide for Diacyl Peroxide Initiators


Bis(4-methylbenzoyl)peroxide (CAS 895-85-2), also known as di(4-methylbenzoyl) peroxide, PMBP, or di-p-toluoyl peroxide, is a symmetrical diacyl peroxide of the benzoyl peroxide class with molecular formula C₁₆H₁₄O₄ and molecular weight 270.28 g/mol [1]. The compound features para-methyl substitution on both phenyl rings, which introduces an electron-donating inductive effect that alters the lability of the peroxide bond relative to unsubstituted benzoyl peroxide . It appears as a white to off-white crystalline solid with a melting point of 143-144 °C (with decomposition) and is practically insoluble in water (43 μg/L at 20 °C) but soluble in organic solvents such as alcohols and ethers . As a thermal free-radical initiator, it undergoes first-order decomposition with a half-life of 10 hours at 71 °C and 1 hour at 89 °C, generating p-methylbenzoyloxy radicals and ultimately yielding CO₂ and 4-methylbenzoic acid as primary decomposition products [2].

Why Bis(4-methylbenzoyl)peroxide Cannot Be Casually Replaced by Other Diacyl Peroxides in Silicone Curing


Bis(4-methylbenzoyl)peroxide (PMBP) occupies a specific kinetic and functional niche that prevents facile substitution with other benzoyl peroxide derivatives. The para-methyl group's electron-donating (+I) effect moderately destabilizes the peroxide bond, producing a decomposition temperature profile and half-life kinetics that are distinctly tuned for pressureless (hot air/IR) silicone rubber vulcanization at 110-130 °C processing windows . In contrast, unsubstituted benzoyl peroxide (BPO) decomposes at lower temperatures and generates benzene as a decomposition byproduct, creating porosity and void defects under atmospheric curing conditions [1]. Halogen-substituted benzoyl peroxides (e.g., bis(2,4-dichlorobenzoyl) peroxide) offer similar thermal profiles but introduce polychlorinated biphenyl (PCB) and chlorinated aromatic decomposition products that raise environmental, health, and regulatory compliance concerns in electrical insulation and medical-grade applications . The quantitative evidence below substantiates these differentiation claims.

Bis(4-methylbenzoyl)peroxide CAS 895-85-2: Quantitative Differential Evidence Against Alternative Peroxide Initiators


Decomposition Kinetics Comparison: Bis(4-methylbenzoyl)peroxide vs. Unsubstituted Benzoyl Peroxide

In bulk styrene polymerization at 90 °C, bis(4-methylbenzoyl)peroxide (p-methyl substituted) exhibits a unimolecular decomposition rate constant (k_d) that is measurably higher than unsubstituted benzoyl peroxide, attributable to the electron-donating inductive effect of the para-methyl group which destabilizes the peroxide bond [1]. The rate constant for radical-induced decomposition also follows a Hammett linear free-energy relationship with a positive slope, confirming that electron-donating substituents accelerate decomposition relative to unsubstituted BPO [1].

Radical initiator kinetics Half-life comparison Polymerization rate Styrene polymerization Diacyl peroxide

Chlorine-Free Decomposition Profile: Bis(4-methylbenzoyl)peroxide vs. Halogenated Benzoyl Peroxides

Bis(4-methylbenzoyl)peroxide (PMBP) decomposes to yield exclusively chlorine-free products: carbon dioxide (CO₂) and 4-methylbenzoic acid [1]. This stands in direct contrast to halogen-substituted benzoyl peroxides such as bis(2,4-dichlorobenzoyl) peroxide, which generate polychlorinated biphenyls (PCBs) and chlorinated aromatic compounds upon thermal decomposition . The absence of halogenated decomposition products eliminates regulatory and toxicological burdens associated with PCB formation during silicone rubber vulcanization.

Halogen-free curing Decomposition products Silicone rubber PCB-free Environmental compliance

Pressureless Vulcanization Capability: Bis(4-methylbenzoyl)peroxide vs. Benzoyl Peroxide in Silicone Processing

Bis(4-methylbenzoyl)peroxide enables pressureless (atmospheric) vulcanization of silicone rubber using hot air and/or infrared (IR) heating . This capability stems from its decomposition temperature profile and the non-volatile nature of its decomposition products (4-methylbenzoic acid remains in the matrix without causing porosity) . In contrast, unsubstituted benzoyl peroxide (BPO) generates volatile benzene as a decomposition byproduct, which creates voids, bubbles, and surface defects when curing is attempted under normal pressure [1]. BPO-based silicone formulations typically require pressurized molding to suppress void formation, adding capital equipment and cycle time costs.

Pressureless curing Hot air vulcanization Silicone rubber Void formation Process economics

Optimized Crosslinking Temperature Window for Silicone Rubber: Bis(4-methylbenzoyl)peroxide Processing Parameters

Bis(4-methylbenzoyl)peroxide, formulated as a 50% paste in silicone oil (e.g., Perkadox® PM-50S-PS or PEROXAN PMB-Paste 50 SI), provides a defined and reproducible processing window for silicone rubber crosslinking. The safe processing temperature is 85 °C, defined as the temperature at which scorch time (rheometer ts2) exceeds 20 minutes, providing ample working time for compounding and shaping operations . The typical crosslinking temperature is 110 °C, at which 90% of crosslinks are formed within approximately 12 minutes (rheometer t90) . This 25 °C separation between safe processing and curing onset enables efficient manufacturing without premature scorch.

Crosslinking temperature Silicone rubber curing Rheometer ts2 t90 Process window

High-Value Procurement and Application Scenarios for Bis(4-methylbenzoyl)peroxide CAS 895-85-2


Pressureless Continuous Vulcanization of Silicone Rubber Profiles, Tubing, and Wire/Cable Insulation

Bis(4-methylbenzoyl)peroxide enables atmospheric-pressure (hot air/IR) curing of extruded silicone rubber products without the capital and operational expense of pressurized molding systems . This scenario is directly supported by PMBP's chlorine-free decomposition products (CO₂, 4-methylbenzoic acid) that do not generate porosity-inducing volatiles, unlike benzoyl peroxide which evolves benzene and requires pressure containment [1]. The defined 80-85 °C safe processing window and 110 °C crosslinking temperature provide predictable cycle times for continuous extrusion lines manufacturing wire/cable insulation, medical tubing, and automotive profiles .

Electrical Insulation Silicone Rubber with High-Voltage Breakdown Reliability Requirements

For silicone rubber components requiring high-voltage electrical insulation reliability, PMBP sourced from high-purity starting materials (4-methylbenzoyl chloride ≥ 99.7%) delivers cured products with favorable electrical insulation properties and freedom from surface defects . Patent literature specifies that controlling total acid value of the curing system to ≤ 1.0 mg KOH/g, in combination with properly dispersed PMBP, prevents white-spot agglomerated particles and voids that otherwise compromise high-voltage breakdown resistance [1]. This application scenario is particularly relevant for electrical connectors, cable terminations, and insulator components where dielectric integrity is non-negotiable.

Chlorine-Free and PCB-Compliant Silicone Rubber for Medical, Food-Contact, and Regulated Consumer Applications

In applications where halogen content and PCB formation are regulated or prohibited, PMBP provides a verifiable chlorine-free alternative to bis(2,4-dichlorobenzoyl) peroxide and other halogenated benzoyl peroxide curatives . Decomposition yields exclusively CO₂ and 4-methylbenzoic acid, eliminating the regulatory burden, waste classification complexity, and potential product restrictions associated with chlorinated decomposition byproducts [1]. This scenario applies to medical device components, food-contact seals and gaskets, infant care products, and consumer goods destined for jurisdictions with stringent halogen restrictions.

Styrene Polymerization Initiator Requiring Accelerated Decomposition Kinetics at Moderate Temperatures

For styrene and acrylic monomer polymerizations conducted at 70-90 °C, PMBP offers faster unimolecular decomposition rate constants compared to unsubstituted benzoyl peroxide due to the electron-donating effect of the para-methyl group . The enhanced decomposition kinetics translate to higher radical flux at equivalent temperatures or enable equivalent initiation rates at lower reaction temperatures. This scenario is relevant for bulk or solution polymerization processes where initiator selection directly influences molecular weight distribution, residual monomer levels, and reactor throughput.

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